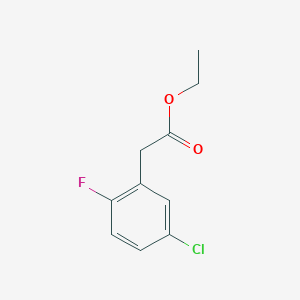

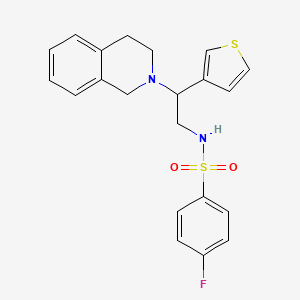

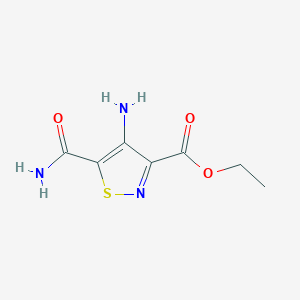

![molecular formula C21H22N2O5S B2845215 Ethyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate CAS No. 898438-70-5](/img/structure/B2845215.png)

Ethyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinolines are known for their pharmaceutical and biological activities, making them valuable in drug research and development .

Molecular Structure Analysis

The compound seems to have a complex structure with multiple functional groups. It likely has a quinoline core structure, which is a bicyclic compound with a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. Quinoline derivatives can undergo a variety of reactions, including cyclization .Scientific Research Applications

Synthesis and Chemical Reactivity

Ethyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate, due to its complex structure, participates in various chemical reactions forming a plethora of derivatives with potential applications in pharmaceuticals and materials science. Studies highlight its role in the synthesis of quinoxaline, pyrimidine, and benzoylmalonic acid derivatives, showcasing its versatility in organic synthesis and potential as a precursor for diverse biologically active compounds (Şener et al., 2004). Another study elaborates on its condensation reactions leading to arylazopyrazole pyrimidone clubbed heterocyclic compounds, which were evaluated for antimicrobial activity, emphasizing the chemical's utility in creating new therapeutic agents (Sarvaiya, Gulati, & Patel, 2019).

Photobiological Studies

Photobiological applications of derivatives of this compound have been explored, particularly in the study of photoinduced processes. For instance, 10-Ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives, analyzed for their biologically and photobiologically active properties, were characterized through spectroscopic methods and studied for the generation of reactive intermediates upon UVA irradiation. This research underscores the potential of this compound derivatives in understanding and harnessing photochemical processes for biological applications (Barbieriková et al., 2014).

Advanced Material Synthesis

The compound's derivatives have been investigated for their potential in creating new materials with specific photovoltaic properties. Research into the fabrication of organic–inorganic photodiode devices utilizes films of quinoline derivatives, such as Ph-HPQ and Ch-HPQ, deposited through thermal evaporation. These studies assess electrical properties, diode parameters, and the influence of substituent groups on device performance, highlighting the chemical's relevance in developing technologies for energy conversion and optoelectronics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Mechanism of Action

Target of Action

Similar compounds such as hexahydroisoquinolin derivatives have been found to inhibit ezh2, a histone lysine methyltransferase . EZH2 plays a key role in cancer aggressiveness, metastasis, and prognosis .

Mode of Action

It can be inferred from related compounds that the interaction with its targets could lead to changes in the methylation status of histones, thereby affecting gene expression .

Biochemical Pathways

Based on the potential target (ezh2), it can be inferred that the compound may affect pathways related to gene expression and chromatin remodeling .

Result of Action

Based on the potential target (ezh2), it can be inferred that the compound may affect gene expression and potentially have anti-cancer effects .

properties

IUPAC Name |

ethyl 4-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-2-28-21(25)14-5-8-17(9-6-14)22-29(26,27)18-12-15-4-3-11-23-19(24)10-7-16(13-18)20(15)23/h5-6,8-9,12-13,22H,2-4,7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGRIRXFQDWMFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

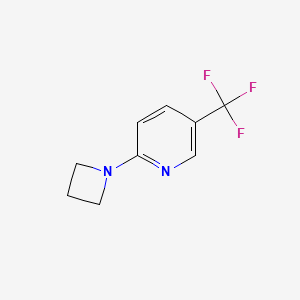

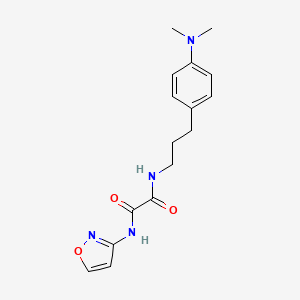

![5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2845134.png)

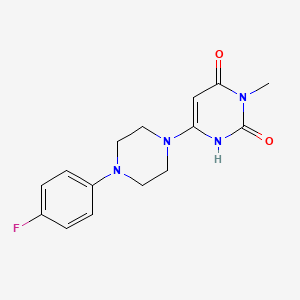

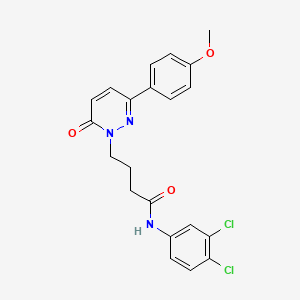

![6-ethyl 3-methyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2845138.png)

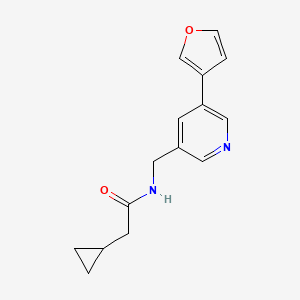

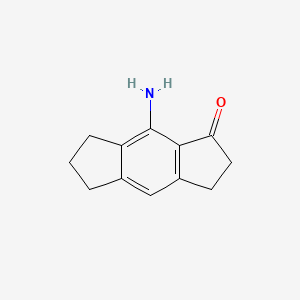

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2845140.png)

![1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2845144.png)